Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Synthetic Efficiency Boc Protection Process Chemistry

Process chemists scaling piperazine-based libraries face yield penalties (≤80%) with standard Boc protection. This N-Boc-4-(4-hydroxyphenyl)piperazine solves that with a reported 99% aqueous-phase yield. Key advantages: - Acid-labile Boc group (TFA/DCM deprotection) orthogonal to base-sensitive functionalities - Validated in BMS patents (WO2008/83056) for CNS targets - ≥98% HPLC purity; batch-specific CoA available

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 158985-25-2
Cat. No. B119262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
CAS158985-25-2
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3
InChIKeyYEHWSWXESXPBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Boc-Protected Building Block


Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 158985-25-2), also known as 1-Boc-4-(4-hydroxyphenyl)piperazine or N-Boc-4-(4-hydroxyphenyl)piperazine, is a heterocyclic building block belonging to the N-Boc-protected 4-arylpiperazine class [1]. With the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol, this compound features a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position of the piperazine ring and a 4-hydroxyphenyl substituent at the N-4 position . It is commercially available as a solid (tan to brown powder) with purity specifications ranging from 95% to ≥98% (HPLC) across multiple vendors, and requires storage at 2–8°C . The compound is cataloged under MDL number MFCD04115060 and PubChem ID 11687740, and is primarily utilized as a key synthetic intermediate in pharmaceutical development, particularly for compounds targeting neurological disorders, as well as in biochemical receptor studies and analytical chemistry applications .

Workflow Boc-protected intermediate for selective piperazine N-functionalization
Selection Acid-labile protecting group compatible with base-sensitive downstream steps
Context Patent-validated building block for neurological drug discovery programs

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Why Substitution Fails


The selection of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate over its closest structural analogs is driven by three interdependent factors: protecting group orthogonality, synthetic yield efficiency, and validated downstream patent utility. The Boc group is acid-labile and removable under mild acidic conditions (e.g., TFA/DCM), whereas the acetyl analog (1-acetyl-4-(4-hydroxyphenyl)piperazine, CAS 67914-60-7) requires strongly basic or reductive hydrolysis for deprotection—conditions incompatible with acid-sensitive downstream functionalities [1]. Furthermore, the reported aqueous-phase Boc protection of 4-(1-piperazinyl)phenol proceeds with a 99% isolated yield for the target compound, substantially exceeding the ~80% yield typically reported for solvent-free Boc protection of unsubstituted piperazine [2]. The free amine precursor, 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8), lacks the N-protection necessary for selective mono-functionalization in multi-step syntheses documented in patents such as WO2008/83056 (Bristol-Myers Squibb) and WO2017/93491, where the Boc-protected intermediate enables regioselective elaboration at the remaining secondary amine after deprotection [3]. Substituting with an alternative protecting group (e.g., Cbz or Fmoc) would alter deprotection conditions, solubility profiles, and may not be validated in the specific synthetic routes for which this intermediate has been optimized [1].

Acetyl analog (CAS 67914-60-7)
Requires basic hydrolysis for deprotection, which may be incompatible with base-sensitive synthetic routes.
Free amine (CAS 56621-48-8)
Lacks N-protection necessary for selective mono-functionalization in multi-step syntheses.
Alternative protecting groups (Cbz, Fmoc)
Alter deprotection conditions and solubility profiles, and may not be validated in established patent routes.

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Comparative Evidence vs. Analogs


Aqueous-Phase Boc Protection: Superior Synthetic Yield

The synthesis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate via aqueous-phase reaction of 4-(1-piperazinyl)phenol with di-tert-butyl dicarbonate achieves an isolated yield of 99% (3.1 g from 2.0 g starting material), as confirmed by ¹H and ¹³C NMR characterization [1]. In contrast, the standard solvent-free iodine-catalyzed Boc protection of unsubstituted piperazine to yield 1-Boc-piperazine (CAS 57260-71-6) typically affords only ~80% yield . This represents a 19 percentage-point yield advantage for the target compound under its optimized conditions.

Aqueous-Phase Boc Protection
Cross-study comparable
99% vs. ~80% yield
Target compound vs. 1-Boc-piperazine standard synthesis
Supports higher synthetic efficiency and reduced procurement cost
19 percentage-point advantage; aqueous NaOH, rt, overnight
Synthetic Efficiency Boc Protection Process Chemistry Yield Optimization

Boc vs. Acetyl: Orthogonal Deprotection Strategies

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate employs an acid-labile Boc protecting group that is cleaved under mild acidic conditions (typically TFA in DCM at room temperature), enabling selective deprotection in the presence of base-stable functionalities . In contrast, the acetyl analog 1-acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7), a well-established intermediate in ketoconazole synthesis, possesses a base-labile acetyl group that resists acidic conditions but requires alkaline hydrolysis for removal . The acetyl analog has a melting point of 178–185°C and defined crystallinity [1], whereas the target compound is typically isolated as an amorphous brown/tan powder without a well-defined melting point . This orthogonal reactivity profile means the Boc-protected compound enables sequential deprotection-functionalization strategies incompatible with acetyl-protected intermediates, particularly for targets requiring late-stage acidic deprotection.

Boc vs. Acetyl Deprotection
Class-level inference
Acid-labile (TFA) vs. Base-labile (NaOH)
Orthogonal reactivity profiles for multi-step synthesis
Enables sequential deprotection strategies in complex synthetic routes
Acetyl analog mp 178–185°C; target compound is amorphous
Protecting Group Strategy Synthetic Orthogonality Piperazine Functionalization Drug Intermediate Synthesis

High-Purity Specifications with Batch-Specific COA

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is commercially available with a purity specification of ≥98% (HPLC) from major suppliers including ChemImpex and AKSci, with batch-specific Certificates of Analysis (COA) providing NMR, HPLC, and GC quality control data . Vendor Bidepharm offers the compound at 97% standard purity with batch QC documentation including NMR, HPLC, and GC . In comparison, lower-grade offerings list the compound at 95% purity . The free amine precursor 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8) is typically offered at 95% purity and is described as a brown powder with a melting point of 218–225°C [1]. The availability of ≥98% HPLC-verified purity with full analytical documentation provides greater assurance of identity and lot-to-lot consistency for critical research applications.

Purity Specification
Supporting evidence
≥98% (HPLC) with COA
Vs. 95% baseline or free amine precursor
Reduced impurity interference risk for critical research applications
Batch-specific NMR, HPLC, GC documentation
Purity Specification Quality Control HPLC Analysis Procurement Standards

Patent-Validated Intermediate for Neurological Drugs

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is explicitly cited as a synthetic intermediate in patent WO2008/83056 A2 (Bristol-Myers Squibb Pharma Company, 2008) at page/page column 51, as well as in patent WO2017/93491 A1 (2017) at page/page column 3 and 12 [1]. Additional literature references include European Journal of Organic Chemistry (2009, #25, p. 4290–4299), Bioorganic and Medicinal Chemistry (2018, vol. 26, #5, p. 1035–1049), and ACS Medicinal Chemistry Letters (2017, vol. 8, #2, p. 215–220) [1]. In contrast, the acetyl analog 1-acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) is predominantly associated with ketoconazole and itraconazole antifungal drug synthesis routes , while the free amine is primarily used as a precursor for posaconazole intermediates and terconazole . The patent pedigree of the Boc-protected compound in neurological and other therapeutic areas provides procurement justification for research programs targeting those indications.

Patent-Validated Intermediate
Supporting evidence
Cited in WO2008/83056, WO2017/93491
Bristol-Myers Squibb and other pharmaceutical patents
Regulatory precedent supports CNS drug discovery procurement
Eur. J. Org. Chem., Bioorg. Med. Chem., ACS Med. Chem. Lett.
Patent Literature Pharmaceutical Intermediate Regulatory Precedence Drug Synthesis Route

Physicochemical Differentiation: Boc-Protected vs. Free Amine

The Boc-protected compound exhibits distinct physicochemical properties compared to its free amine precursor 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8). The target compound has a predicted pKa of 12.18±0.30, a predicted density of 1.167±0.06 g/cm³, and a predicted boiling point of 436.0±40.0 °C [1]. In contrast, the free amine has a reported melting point of 218–225°C, a density of 1.141 g/cm³, and a lower boiling point of 371.3±27.0 °C [2]. The Boc group substantially increases molecular weight (278.35 vs. 178.23 g/mol) and lipophilicity (predicted logP increase of approximately 1.5–2.0 units based on the tert-butyl carbamate moiety), which affects solubility, membrane permeability, and chromatographic behavior [1][2]. The target compound carries GHS hazard classification H302-H315-H319-H335 (Warning), with precautionary codes P261-P305+P351+P338 [3], whereas the free amine precursor also carries hazard warnings with a higher degree of irritant classification due to the exposed secondary amine [4]. The defined storage requirement of 2–8°C for the target compound [5] provides clearer handling guidelines compared to the free amine.

Physicochemical Profile
Class-level inference
MW 278.35, predicted BP 436°C
Free amine MW 178.23, predicted BP 371°C
Higher thermal stability and distinct chromatographic retention
Storage 2–8°C defined; GHS Warning classification
Physicochemical Properties Handling Safety Storage Stability Formulation Compatibility

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Applications & Procurement


Orthogonal N-Protection for CNS Drug Synthesis

For medicinal chemistry programs synthesizing CNS-targeted small molecules, tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate provides an acid-labile Boc protecting group that can be selectively removed under mild TFA/DCM conditions after elaboration at the 4-hydroxyphenyl position. This orthogonality is essential when the synthetic route contains base-sensitive functionalities (e.g., esters, certain heterocycles) that would be compromised under the alkaline conditions required for acetyl deprotection of the acetyl analog [1]. The compound's patent validation in Bristol-Myers Squibb's WO2008/83056 for neurological indications further supports its selection for CNS drug discovery programs [2].

High-Yield Boc Protection for Large-Scale Synthesis

When scaling up the synthesis of 4-(4-hydroxyphenyl)piperazine-derived libraries, the reported 99% aqueous-phase Boc protection yield of the target compound offers a substantial cost-of-goods advantage over the ~80% yield typical for standard Boc-piperazine synthesis [1]. At multi-gram to kilogram scales, this 19 percentage-point yield differential translates directly into reduced raw material consumption, lower waste disposal costs, and improved process mass intensity—critical factors for process chemistry groups and CROs managing synthetic budgets [2].

High-Purity Reference Standard for Chromatographic Methods

For analytical chemistry laboratories developing HPLC, LC-MS, or GC methods for piperazine-containing pharmaceutical impurities or metabolites, the availability of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate at ≥98% (HPLC) purity with batch-specific Certificates of Analysis provides a qualified reference standard [1]. The distinct chromatographic retention imparted by the Boc group (increased lipophilicity vs. the free amine) enables its use as a system suitability marker for methods separating protected and deprotected piperazine intermediates [2].

Tyrosinase Inhibitor Development from 4-(4-Hydroxyphenyl)piperazine Pharmacophore

The 4-(4-hydroxyphenyl)piperazine scaffold present in the target compound has been established as a productive pharmacophore for tyrosinase inhibition, with related (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives demonstrating IC50 values of 1.5–4.6 μM against Agaricus bisporus tyrosinase, outperforming the reference inhibitor kojic acid (IC50 = 17.8 μM) [1]. The Boc-protected intermediate serves as a strategic branching point for synthesizing focused libraries of tyrosinase inhibitors through deprotection and subsequent N-acylation or N-alkylation, enabling SAR exploration around the piperazine N-1 position while retaining the critical 4-hydroxyphenyl moiety [2].

Application
Selection Property
Validation Focus
CNS drug intermediate synthesis
Orthogonal acid-labile Boc protection
Patent-validated neurological research routes
Large-scale synthesis
High-yield aqueous-phase protection
Process mass intensity and cost review
Chromatographic reference standard
High-purity specification with COA
System suitability and retention marker review
Tyrosinase inhibitor development
4-(4-Hydroxyphenyl)piperazine pharmacophore
Target engagement and cell-based assay review

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